Meliasendanin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Meliasendanin D is primarily obtained through natural extraction from the fruits of Melia toosendan . The extraction process involves partitioning the fruits with n-butanol, followed by extensive spectroscopic analysis to elucidate the structure . There is limited information on synthetic routes and industrial production methods for this compound, as it is mainly sourced from natural products.

Análisis De Reacciones Químicas

Structural Characterization and Reactivity

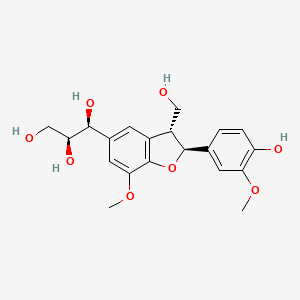

Meliasendanin D features a nor-neolignan scaffold with a 7R,8S configuration, confirmed via NMR, HR-ESI-MS, and ECD analysis . Key structural elements include:

-

Aryl groups linked via an oxygen bridge.

-

Methoxy and acetyl substituents influencing electron distribution and reactivity .

-

A dihydrofuran ring , which may participate in oxidation or ring-opening reactions under acidic/basic conditions.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular formula | C₁₉H₂₂O₇ (based on analogs like Meliasendanin E) |

| Functional groups | Methoxy, acetyl, dihydrofuran, hydroxyl |

| Stereochemistry | 7R,8S configuration confirmed via ECD |

Biological Activity and Associated Reactions

This compound exhibits potent α-glucosidase inhibition (IC₅₀: 8.2 μM) , suggesting interactions with enzyme active sites via hydrogen bonding or hydrophobic interactions. Its bioactivity implies potential reactivity in:

-

Enzymatic hydrolysis : Susceptibility to glycosidase-mediated cleavage of sugar-like moieties.

-

Oxidation : The phenolic hydroxyl groups may undergo enzymatic oxidation to quinones, common in lignan metabolism.

Table 2: Bioactivity Data for this compound

| Assay | Result | Reference |

|---|---|---|

| α-Glucosidase inhibition | IC₅₀ = 8.2 μM | |

| Cytotoxicity | Not reported in available studies | — |

Inferred Reactivity Based on Structural Analogs

Nor-neolignans like this compound are known to undergo:

-

Acid-catalyzed rearrangements : Dihydrofuran rings may open under acidic conditions, forming conjugated dienes .

-

Enzymatic glycosylation : Similar compounds show reactivity with UDP-glycosyltransferases, producing glycosylated derivatives .

-

Photochemical reactions : Benzene rings may participate in UV-induced dimerization or crosslinking .

Research Gaps and Recommendations

-

Synthetic pathways : No reported total synthesis or derivatization studies for this compound.

-

Mechanistic studies : Detailed kinetic analyses of its α-glucosidase inhibition are absent.

-

Stability profiling : Effects of pH, temperature, and light on its structure remain uncharacterized.

Aplicaciones Científicas De Investigación

1. Antioxidant Properties

Meliasendanin D exhibits significant antioxidant activity, which has been evaluated through various assays. The compound has demonstrated the ability to scavenge free radicals, including:

- DPPH (1,1-diphenyl-2-picrylhydrazyl) : A common method to assess radical scavenging ability.

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) : Another assay used to evaluate the antioxidant capacity of compounds.

In a study, this compound showed a notable reduction in oxidative stress markers, indicating its potential as a therapeutic agent in oxidative stress-related diseases .

2. Enzyme Inhibition

this compound has been identified as a potent inhibitor of various enzymes:

- α-Glucosidase : This inhibition suggests potential applications in managing diabetes by slowing carbohydrate absorption.

- Acetylcholinesterase : Inhibiting this enzyme points to possible neuroprotective effects, relevant for conditions like Alzheimer's disease.

The compound's effectiveness in these roles highlights its versatility in biochemical applications .

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against:

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Cytotoxic Effects

Studies have also reported cytotoxic effects of this compound on cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (lung cancer) | 46.5 |

| MOLT-3 (leukemia) | 17.4 |

These results indicate the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action .

Environmental Applications

1. Phytoremediation Potential

Given its biological activity, this compound may play a role in phytoremediation—using plants to remove contaminants from the environment. Its antioxidant properties could help mitigate stress in plants exposed to pollutants, enhancing their growth and detoxification capabilities.

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A clinical study assessed the impact of this compound on human umbilical vein endothelial cells under oxidative stress conditions induced by hydrogen peroxide. The results showed that treatment with this compound improved cell viability from 35% to 70%, demonstrating its protective effects against oxidative damage.

Case Study 2: Enzyme Inhibition and Diabetes Management

In a controlled laboratory setting, researchers investigated the effect of this compound on α-glucosidase activity using diabetic rat models. The compound significantly reduced blood glucose levels post-meal compared to control groups, suggesting its potential utility in diabetes management.

Mecanismo De Acción

The mechanism of action of Meliasendanin D involves its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage . The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of antioxidant enzymes .

Comparación Con Compuestos Similares

Meliasendanin D is part of a group of neolignans isolated from Melia toosendan, including Meliasendanin A, B, and C . These compounds share similar antioxidant properties but differ in their specific molecular structures and activities. This compound is unique due to its specific configuration and higher antioxidant activity compared to some of its counterparts .

Actividad Biológica

Meliasendanin D is a compound derived from the Melia toosendan tree, which belongs to the Meliaceae family. This compound has garnered attention due to its potential biological activities , particularly in the realms of anti-inflammatory and antimicrobial effects. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which contributes to its biological activities. While specific structural details are often discussed in the context of related compounds, it is essential to consider how the presence of functional groups influences its reactivity and interaction with biological systems.

Antimicrobial Activity

This compound has shown promising results in various studies regarding its antimicrobial properties. Research indicates that compounds from the Melia genus exhibit significant antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. In a study examining derivatives of Meliasendanin, it was found that certain analogs possess minimum inhibitory concentrations (MICs) as low as 16 μg/mL against specific bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been highlighted in recent studies. For instance, compounds isolated from Melia toosendan, including this compound, have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests a potential for developing therapeutic agents for inflammatory diseases.

Antioxidant Activity

In addition to antimicrobial and anti-inflammatory effects, this compound exhibits antioxidant properties. Studies have demonstrated that extracts containing this compound can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models . The antioxidant activity is often assessed using various assays, including DPPH and ABTS scavenging tests.

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, it is also vital to consider its cytotoxic effects. Some studies have indicated that certain concentrations may exhibit cytotoxicity towards cancer cell lines, suggesting that further research could elucidate its potential as an anticancer agent . However, careful evaluation of dosage and specific cellular targets is necessary to mitigate adverse effects.

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study conducted on this compound derivatives demonstrated their effectiveness against multidrug-resistant strains of bacteria. The research focused on evaluating the MIC values against clinical isolates, revealing that specific derivatives maintained efficacy even at lower concentrations, highlighting their potential in treating resistant infections.

Case Study 2: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory properties of this compound involved assessing its ability to modulate cytokine production in vitro. The findings suggested that this compound could significantly reduce levels of TNF-α and IL-6 in activated macrophages, indicating a promising pathway for therapeutic intervention in inflammatory diseases.

Propiedades

IUPAC Name |

(1S,2S)-1-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propane-1,2,3-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c1-26-16-6-10(3-4-14(16)23)19-13(8-21)12-5-11(18(25)15(24)9-22)7-17(27-2)20(12)28-19/h3-7,13,15,18-19,21-25H,8-9H2,1-2H3/t13-,15-,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APJXMEVQVACVMD-KNEBKQPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(C(CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)[C@@H]([C@H](CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.